Malic acid

Vue d'ensemble

Description

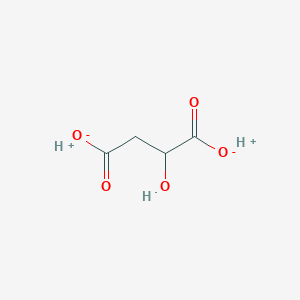

L’acide malique est un composé organique de formule moléculaire HO₂CCH(OH)CH₂CO₂H. Il s’agit d’un acide dicarboxylique naturellement présent dans tous les organismes vivants et qui contribue au goût acide des fruits. Le composé a été isolé pour la première fois du jus de pomme par le chimiste suisse Carl Wilhelm Scheele en 1785. Le nom « malique » est dérivé du mot latin « malum », qui signifie pomme. L’acide malique existe sous deux formes stéréoisomères, l’acide L-malique et l’acide D-malique, la forme L étant la forme naturelle.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L’acide malique peut être synthétisé par l’hydratation de l’anhydride maléique. La réaction implique l’addition d’eau à l’anhydride maléique, ce qui conduit à la formation d’acide malique. Les conditions de réaction incluent généralement une plage de températures de 160 à 200 °C et une pression de 9 à 15 kg/cm². Des catalyseurs tels que le carbonate de sodium peuvent être utilisés pour améliorer l’efficacité de la réaction .

Méthodes de production industrielle

La production industrielle de l’acide malique implique principalement la synthèse chimique à partir de l’anhydride maléique. Le procédé comprend l’hydratation de l’anhydride maléique en présence d’un catalyseur. Une autre méthode implique la fermentation microbienne de substrats renouvelables utilisant des microbes modifiés génétiquement. Cette approche biotechnologique est considérée comme plus respectueuse de l’environnement et durable .

Analyse Des Réactions Chimiques

Self-Condensation to Coumalic Acid

This compound undergoes self-condensation in the presence of fuming sulfuric acid (H₂SO₄), yielding couthis compound (C₅H₄O₃) via dehydration and cyclization:

This reaction liberates carbon monoxide and water as byproducts . Couthis compound, a pyrone derivative, is structurally significant in heterocyclic chemistry.

Walden Cycle and Stereochemical Inversion

This compound played a pivotal role in elucidating the Walden inversion mechanism. Key steps include:

-

Conversion to Chlorosuccinic Acid :

-

Reconversion via Silver Oxide :

This cycle demonstrated stereochemical inversion at a chiral center, foundational for understanding reaction mechanisms .

Racemic this compound Production

Industrially, racemic this compound (DL-malic acid) is synthesized via double hydration of maleic anhydride :

Key parameters:

| Process Parameter | Value | Source |

|---|---|---|

| Annual U.S. production (2000) | 5,000 tons | |

| Yield (from maleic anhydride) | ~95% |

Enantiomer Separation

Racemic mixtures are resolved via chiral resolution or fermentation :

-

L-Malic acid : Produced via Aspergillus oryzae fermentation of fumaric acid .

-

D-Malic acid : Synthesized chemically or via engineered Escherichia coli strains .

Tricarboxylic Acid (TCA) Cycle

In mitochondria, L-malate is a critical intermediate:

Key enzymes:

| Enzyme | Function | Organism |

|---|---|---|

| Malate dehydrogenase (MDH) | Oxidizes malate to oxaloacetate (NAD⁺ → NADH) | Eukaryotes, E. coli |

| Pyruvate carboxylase (Pyc) | Carboxylates pyruvate to oxaloacetate | Filamentous fungi |

C4 Carbon Fixation

In plants, malate facilitates CO₂ transport:

This pathway enables efficient CO₂ concentration in bundle-sheath cells .

Enzymatic Quantification

L-Malate is assayed via NAD⁺-dependent oxidation using L-malate dehydrogenase (L-MDH):

Key metrics :

Buffer Capacity

This compound’s pKa values (pKa₁ = 3.4, pKa₂ = 5.1) enable buffering in food and cosmetics. Comparative buffering indices:

| Acid | Buffering Index |

|---|---|

| This compound | 3.26 |

| Citric acid | 2.46 |

| Tartaric acid | 3.53 |

| Data sourced from solubility and dissociation studies . |

Reaction with Metals

Aqueous this compound reacts with active metals (e.g., Fe, Zn, Al), releasing hydrogen gas:

This reaction necessitates cautious storage to avoid container corrosion .

Esterification

This compound forms malates (e.g., sodium malate) with alkalis:

Applications: Food additives (E296, E350) .

Polymerization

Under controlled conditions, this compound polymerizes to polyesters , explored for biodegradable plastics .

Applications De Recherche Scientifique

Food Industry

Acidulant and Flavor Enhancer

Malic acid is primarily used as an acidulant in food products due to its mild taste and ability to enhance flavor. It is commonly found in beverages, candies, jams, and jellies. Its effectiveness in masking bitter flavors makes it particularly valuable in drinks that utilize artificial sweeteners .

Preservation and Gelling Agent

In addition to flavor enhancement, this compound serves as a pH regulator, improving the preservation of food products. It aids in gelling processes in jams and jellies, contributing to product stability .

Pharmaceutical Applications

Treatment of Xerostomia

A clinical study demonstrated that a 1% this compound spray significantly improved symptoms of xerostomia (dry mouth) in patients undergoing antihypertensive treatment. The study reported a notable increase in unstimulated salivary flow rates from 0.17 to 0.242 mL/min after two weeks of treatment with this compound, compared to minimal changes in the placebo group .

| Parameter | This compound Group | Placebo Group |

|---|---|---|

| Unstimulated Salivary Flow | 0.242 mL/min | 0.146 mL/min |

| Stimulated Salivary Flow | 0.920 mL/min | 0.700 mL/min |

| DMQ Score (Pre/Post) | 1.21 / 3.36 | 1.18 / 1.34 |

Industrial Applications

Cleaning Agents and Metal Treatment

this compound is utilized in various industrial processes, including metal cleaning and finishing due to its chelating properties. It effectively removes rust and scale from metals, making it an essential component in cleaning formulations .

Chemical Synthesis

In the chemical industry, this compound is recognized as a building block for biodegradable polymers such as polythis compound (PMA). Its role as an intermediate in metabolic pathways enhances its utility in synthesizing various chemicals .

Agricultural Applications

Animal Feed Additive

this compound is incorporated into animal feed as an additive to improve nutrient absorption and digestion. Its inclusion can enhance the overall health and growth rates of livestock .

Case Study 1: this compound in Xerostomia Treatment

A randomized clinical trial assessed the efficacy of this compound for treating xerostomia among patients on antihypertensive medications. Results indicated significant improvements in salivary flow rates and overall patient satisfaction with treatment outcomes .

Case Study 2: Industrial Use of this compound

Research on this compound's application in metal cleaning highlighted its effectiveness as a rust remover compared to traditional phosphoric acid-based cleaners. The study found that this compound not only performed well but also posed fewer environmental hazards .

Mécanisme D'action

Dans les systèmes biologiques, l’acide malique joue un rôle vital dans le cycle de l’acide citrique (également appelé cycle de Krebs). Il est impliqué dans l’oxydation de l’acétyl-CoA pour produire de l’adénosine triphosphate (ATP), la principale source d’énergie dans les cellules. L’acide malique agit comme un intermédiaire dans ce cycle, facilitant la conversion du fumarate en oxaloacétate . De plus, l’acide malique possède des propriétés antioxydantes, contribuant à ses bienfaits potentiels pour la santé .

Comparaison Avec Des Composés Similaires

L’acide malique est souvent comparé à d’autres acides dicarboxyliques tels que :

- Acide succinique

- Acide tartrique

- Acide fumarique

- Acide maléique

Unicité

- Acide malique : Naturellement présent, présent dans les fruits, et a un goût acide.

- Acide succinique : Également impliqué dans le cycle de l’acide citrique, mais il ne possède pas le groupe hydroxyle présent dans l’acide malique.

- Acide tartrique : Présent dans les raisins et les bananes, utilisé dans la levure chimique.

- Acide fumarique : Un intermédiaire dans le cycle de l’acide citrique, similaire à l’acide malique mais diffère par sa configuration géométrique.

- Acide maléique : Synthétique, utilisé dans la production de résines et de revêtements, et diffère par sa configuration cis par rapport à la configuration trans de l’acide fumarique .

Les propriétés uniques de l’acide malique, telles que son rôle dans le cycle de l’acide citrique et son goût acide, le distinguent des autres composés similaires.

Activité Biologique

Malic acid, a four-carbon dicarboxylic acid, is a significant intermediate in the tricarboxylic acid (TCA) cycle and plays various roles across biological systems. Its biological activity extends to applications in agriculture, food preservation, and cosmetics. This article delves into the diverse biological activities of this compound, supported by research findings, case studies, and data tables.

1. Overview of this compound

This compound (2-hydroxybutanedioic acid) is naturally found in various fruits, particularly apples. It is recognized for its sour taste and is widely used as a food additive and preservative. Beyond its culinary uses, this compound has garnered attention for its physiological effects in both plants and animals.

2. Biological Functions in Plants

This compound exhibits several physiological roles in plants:

- Stomatal Regulation : It regulates stomatal opening and closing, enhancing gas exchange during photosynthesis. The concentration of this compound in guard cells increases significantly when stomata are open, facilitating potassium ion uptake .

- Growth Promotion : this compound acts as a phytohormone, promoting seedling growth and cold resistance. Studies have shown that this compound enhances the growth of seedlings under stress conditions .

- Microbial Interactions : It influences microbial communities in the rhizosphere. For instance, this compound secretion can enhance the proliferation of beneficial bacteria like Bacillus subtilis, which aids plant health .

3. Biological Activity in Animals

Research has demonstrated various beneficial effects of this compound in animal health:

- Antioxidant Properties : this compound possesses strong antioxidant capabilities, which can improve meat quality in broilers when included in their diet. A study involving broiler chicks showed that dietary supplementation with bio-fermented this compound improved overall health and meat quality .

- Cell Proliferation Inhibition : In vitro studies indicate that this compound can inhibit the proliferation of certain cell lines, such as HaCaT keratinocytes, by blocking cell cycle progression at the G0/G1 phase .

4. Application in Cosmetics

This compound is classified as an alpha-hydroxy acid (AHA) and is incorporated into various cosmetic formulations due to its exfoliating properties:

- Skin Rejuvenation : It promotes cellular renewal and has been shown to improve skin conditions like acne and hyperpigmentation. The efficacy of this compound in enhancing skin texture has been documented through multiple clinical studies .

- Safety Profile : Regulatory reviews confirm the safety of this compound at specified concentrations in cosmetic products, making it suitable for diverse skin types except sensitive skin .

5. Antimicrobial Activity

This compound's antimicrobial properties have been explored extensively:

- Food Preservation : It exhibits antibacterial activity against pathogenic microorganisms in food products. For example, its application in orange juice has been shown to reduce microbial contamination effectively .

- Biogenic Amines Control : this compound plays a role in controlling biogenic amines during food processing, which can have toxicological implications if not managed properly .

Table 1: Summary of Biological Activities of this compound

Case Study: Impact on Broiler Health

A study conducted on Arbor Acres male broiler chicks demonstrated that dietary inclusion of bio-fermented this compound resulted in:

Propriétés

IUPAC Name |

2-hydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O5/c5-2(4(8)9)1-3(6)7/h2,5H,1H2,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJEPYKJPYRNKOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O5 | |

| Record name | MALIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

78644-42-5, 676-46-0 (di-hydrochloride salt) | |

| Record name | Poly(malic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78644-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malic acid [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006915157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0027640 | |

| Record name | Malic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid, White or nearly white crystalline powder or granules, Colorless solid; [Hawley] Nearly white or white crystalline powder or granules; [JECFA] | |

| Record name | Butanedioic acid, 2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | MALIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Malic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5907 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes at >225 °C and <235 °C (BP not determinable) /OECD Guideline 103 (Boiling point/boiling range)/ | |

| Record name | MALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1202 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 55.8 g/100 g water at 20 °C, In water, 592,000 mg/L at 25 °C, Solubility in g/100 g solvent at 20 °C: methanol 82.70; diethyl ether 0.84; ethanol 45.53; acetone 17-75; dioxane 22.70, It is highly soluble in methanol, ethanol, acetone, ether, and other polar solvents | |

| Record name | MALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1202 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.601 g/ cu cm at 20 °C | |

| Record name | MALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1202 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000293 [mmHg], 3.28X10-8 mm Hg at 25 °C (extrapolated) | |

| Record name | Malic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5907 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | MALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1202 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

... contents of fumaric and maleic acids are ... 7.5 and <500 ppm, respectively. | |

| Record name | MALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1202 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals, White, crystalline triclinic crystals | |

CAS No. |

6915-15-7, 617-48-1 | |

| Record name | Malic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6915-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malic acid [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006915157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12751 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DL-malic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25941 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanedioic acid, 2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Malic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-malic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.560 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Malic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.293 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Malic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/817L1N4CKP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1202 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

127-132 °C, 130.97 °C /OECD Guideline 102 (Melting point / Melting Range)/, Crystals; MP: 101 °C /D(+)-Form/ | |

| Record name | MALIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | MALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1202 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does malic acid contribute to aluminum tolerance in plants?

A1: this compound secretion from roots is a known mechanism of aluminum (Al) tolerance in some plants, such as wheat []. In Al-tolerant wheat varieties, aluminum stress triggers the secretion of this compound, which then chelates aluminum ions in the soil, preventing them from reaching toxic levels within the plant []. This effect was observed to be influenced by the plant hormone indole-3-acetic acid (IAA), suggesting a complex regulatory mechanism [].

Q2: What role does this compound play in the metabolism of Crassulacean Acid Metabolism (CAM) plants?

A2: this compound is central to the CAM photosynthetic pathway. At night, CAM plants fix CO2 into this compound, which accumulates in the vacuole. During the day, this compound is transported to the cytoplasm and decarboxylated, releasing CO2 for photosynthesis [, ]. This cycle allows CAM plants to open their stomata for CO2 uptake at night, minimizing water loss in arid environments.

Q3: How does this compound secretion from chickpea leaves relate to insect resistance?

A3: While the exact mechanism remains unclear, research suggests that this compound secretion in chickpea (Cicer arietinum L.) may contribute to its natural resistance to insect pests []. This secretion, primarily occurring during daylight hours, coincides with the activity of phosphoenolpyruvate carboxylase (PEP carboxylase) in leaf glands []. Further research is needed to understand the specific relationship between this compound and insect deterrence in chickpeas.

Q4: Does this compound application impact nitrogen metabolism in plants like tobacco?

A4: Studies on flue-cured tobacco (Nicotiana tabacum) suggest that applying appropriate amounts of this compound can enhance nitrogen metabolism []. This effect is linked to increased nitrogen uptake by roots, potentially due to improved root vitality and enhanced nitrate reductase activity [].

Q5: Can this compound application influence the growth and development of ornamental plants?

A5: Research on Salvia splendens indicates that foliar application of this compound can mitigate the negative impacts of nickel toxicity on plant growth []. This compound treatment improved various growth parameters, potentially by influencing nutrient uptake and mitigating the detrimental effects of nickel on plant physiology [].

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C4H6O5, and its molecular weight is 134.09 g/mol.

Q7: What are some methods for this compound production?

A7: this compound can be produced through various methods, including:* Hydration of maleic anhydride: This is a common industrial process [].* Fermentation: Microorganisms like Aspergillus niger can be used to produce this compound from substrates like glucose [, ].* Enzymatic synthesis: Enzymes like fumarase can catalyze the conversion of fumaric acid to this compound [, ].

Q8: What is the role of this compound in food applications?

A8: this compound is a widely used food additive due to its pleasant tart taste and its ability to enhance flavors []. It is commonly added to beverages, candies, and other food products to adjust acidity and improve taste.

Q9: Can this compound be used in the synthesis of other valuable compounds?

A9: Yes, this compound serves as a starting material in various chemical syntheses. For example, it can be used to synthesize (S)-dihydrokavain, a bioactive compound found in kava plants, through a chiral pool synthesis approach [].

Q10: How does this compound interact with metals in the environment?

A10: this compound can form complexes with metal ions in the soil, influencing their mobility and bioavailability []. This interaction can impact the uptake of metals by plants, as demonstrated by studies on cadmium (Cd) accumulation in amaranth []. The addition of this compound to soil increased the concentration of bioavailable Cd forms, leading to higher Cd uptake by the plants [].

Q11: Can this compound be used to enhance antibiotic efficacy against biofilms?

A11: Research suggests that this compound can potentiate the activity of certain antibiotics, such as ciprofloxacin, against Pseudomonas aeruginosa biofilms []. The exact mechanism is not fully understood, but it might involve altering biofilm metabolism and increasing the susceptibility of bacteria to antibiotics [].

Q12: What are the potential applications of biodegradable polymers derived from this compound?

A12: this compound-based co-polyesters, like this compound-butane-1,4-diol-glycerol co-polyester (MBGC), show promise in biomedical and agricultural applications due to their biodegradability []. These applications include drug delivery systems, controlled-release fertilizers, and biodegradable packaging materials.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.